molecular formula C15H12FN3O2 B2757800 N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide CAS No. 1427941-88-5

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No. B2757800
CAS RN: 1427941-88-5
M. Wt: 285.278
InChI Key: BBTMVBSVZNKNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. This protein plays a critical role in inhibiting apoptosis, or programmed cell death, in cancer cells. Venetoclax has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) in patients with a specific genetic mutation.

Mechanism of Action

Venetoclax binds to the hydrophobic groove of BCL-2, thereby preventing it from inhibiting apoptosis. This leads to the activation of caspases, which are enzymes that cleave proteins and trigger the death of the cancer cell. Venetoclax has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cytarabine and rituximab.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This leads to a reduction in tumor burden and an improvement in overall survival. However, Venetoclax can also cause side effects, such as neutropenia, thrombocytopenia, anemia, and infections.

Advantages and Limitations for Lab Experiments

Venetoclax has several advantages for use in lab experiments. It is highly selective for BCL-2 and has a well-defined mechanism of action. It can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, Venetoclax has some limitations, such as its high cost and the need for genetic testing to identify patients who are likely to respond to treatment.

Future Directions

There are several future directions for the development and use of Venetoclax. One area of research is the identification of biomarkers that can predict response to treatment. Another area of research is the development of combination therapies that can enhance the efficacy of Venetoclax. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of Venetoclax in other types of cancer.

Synthesis Methods

The synthesis of Venetoclax involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with cyclobutanone to form a chiral intermediate. This intermediate is then reacted with cyanide to form the nitrile, which is subsequently reduced to the corresponding amine. The amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to form the final product.

Scientific Research Applications

Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including CLL, acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). In vitro studies have shown that Venetoclax selectively induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising candidate for targeted cancer therapy.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c16-11-5-2-1-4-10(11)13-8-12(19-21-13)14(20)18-15(9-17)6-3-7-15/h1-2,4-5,8H,3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTMVBSVZNKNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-5-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.